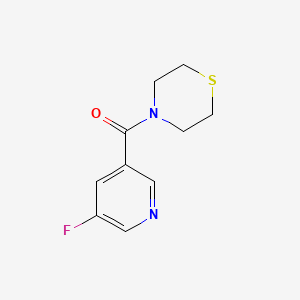

(5-Fluoropyridin-3-yl)(thiomorpholino)methanone

Description

(5-Fluoropyridin-3-yl)(thiomorpholino)methanone is a ketone derivative featuring a 5-fluoropyridin-3-yl aromatic ring linked to a thiomorpholino group via a carbonyl bridge. The compound’s structure combines a fluorine-substituted pyridine core with a sulfur-containing thiomorpholine moiety, which may confer unique electronic and steric properties. The fluorine atom at the pyridine’s 5-position likely enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name |

(5-fluoropyridin-3-yl)-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2OS/c11-9-5-8(6-12-7-9)10(14)13-1-3-15-4-2-13/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNISFMONRKNKDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2=CC(=CN=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoropyridin-3-yl)(thiomorpholino)methanone typically involves the following steps:

Starting Materials: The synthesis begins with 5-fluoropyridine and thiomorpholine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to deprotonate the thiomorpholine, making it more nucleophilic.

Coupling Reaction: The nucleophilic thiomorpholine attacks the carbonyl carbon of a suitable methanone precursor, such as a chloroformate or an acyl chloride derivative of 5-fluoropyridine.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoropyridin-3-yl)(thiomorpholino)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen replacing the oxygen in the methanone group.

Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

(5-Fluoropyridin-3-yl)(thiomorpholino)methanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Fluoropyridin-3-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the thiomorpholine ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below summarizes key structural analogs and their distinguishing features:

Key Observations:

- Aromatic vs. Aliphatic Cores: Pyridine/phenyl analogs exhibit conjugation and planarity, whereas bicyclopentane derivatives (e.g., ) introduce steric constraints and reduced π-electron effects .

- Substituent Effects: Fluorine (moderate electron-withdrawing) vs.

- Synthesis Yields: Thiomorpholino methanones with nitro or halogenated aryl groups (e.g., ) show high yields (83–95%), suggesting robust coupling methodologies .

Physicochemical Properties

- Solubility: Fluorine’s electronegativity may enhance water solubility compared to chlorine-substituted analogs (e.g., 5,6-dichloropyridinyl derivative) .

- Thermal Stability: Phenyl analogs with multiple halogens (e.g., 4-Bromo-3-chloro-2-fluorophenyl) may exhibit higher decomposition temperatures due to increased molecular rigidity .

- NMR Shifts: In nitro-substituted analogs (), carbonyl carbons resonate at δ ~168 ppm (¹³C NMR), whereas bicyclopentane derivatives show upfield shifts (δ 164.8 ppm) due to reduced conjugation .

Reactivity and Stability

- Reduction Potential: Nitro-substituted thiomorpholino methanones (e.g., 13a–c in ) are reduced to amines (14a) with Fe/NH₄Cl, whereas fluorine’s stability likely prevents such transformations in the target compound .

- Hydrolytic Stability: Thiomorpholino groups in hydantoin derivatives () undergo deamination in aqueous conditions, but methanone derivatives may show greater stability due to the absence of labile N–H bonds .

Biological Activity

(5-Fluoropyridin-3-yl)(thiomorpholino)methanone, also known by its chemical designation CAS No. 2034379-20-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluorine atom at the 5-position and a thiomorpholine moiety connected to a methanone group. Its molecular formula is , and it has a molecular weight of approximately 218.28 g/mol.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that the compound inhibits cell proliferation and induces apoptosis in human cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death, particularly through the inhibition of specific kinases involved in tumor growth.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| A549 (Lung) | 15.3 | Cell cycle arrest |

| HeLa (Cervical) | 10.8 | Inhibition of PI3K/Akt pathway |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. In vitro studies revealed that it possesses bactericidal effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that the compound could be effective in treating infections caused by these pathogens.

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Bactericidal |

| Escherichia coli | 64 | Bacteriostatic |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in metabolic pathways crucial for cancer cell survival.

- Cell Cycle Modulation : It interferes with the normal progression of the cell cycle, leading to cell cycle arrest.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress within cells, contributing to apoptosis.

Case Studies

In a notable case study involving murine models, administration of this compound resulted in significant tumor regression without notable toxicity to normal tissues. Histopathological analysis confirmed reduced tumor burden and enhanced apoptosis markers in treated groups compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.